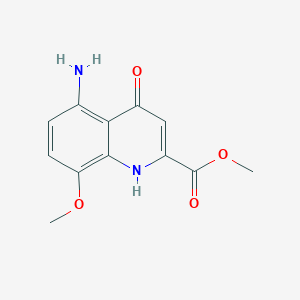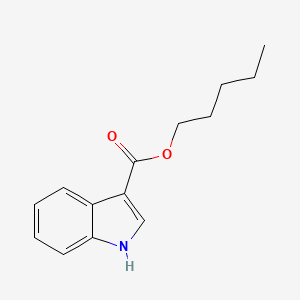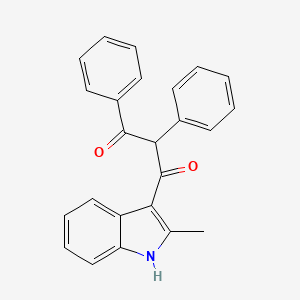![molecular formula C12H9N3O4S2 B14573251 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- CAS No. 61727-09-1](/img/structure/B14573251.png)
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This specific compound is characterized by the presence of a carboxylic acid group, a methylthio group, and a nitrophenylthio group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Attachment of the Nitrophenylthio Group: The nitrophenylthio group can be attached through a thiolation reaction, where a nitrophenyl halide reacts with a thiol compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylthio group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxylic acid, 2-(methylthio)-: Lacks the nitrophenylthio group, making it less complex.
4-Pyrimidinecarboxylic acid, 2-(methylthio)-, ethyl ester: Contains an ethyl ester group instead of the carboxylic acid group.
6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid: Contains a hydroxy group instead of the nitrophenylthio group.
Uniqueness
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]- is unique due to the presence of both the methylthio and nitrophenylthio groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61727-09-1 |
|---|---|
Molecular Formula |
C12H9N3O4S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(4-nitrophenyl)sulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O4S2/c1-20-12-13-6-9(10(14-12)11(16)17)21-8-4-2-7(3-5-8)15(18)19/h2-6H,1H3,(H,16,17) |
InChI Key |
BSTIKLVTIBQRBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-bromo-4-[[(4-chlorophenyl)thio]diphenylmethyl]-](/img/structure/B14573169.png)
![3-(Methylsulfanyl)-6-phenyl-4H-[1,2,4]triazino[1,6-c]quinazolin-1(6H)-one](/img/structure/B14573170.png)
![Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-](/img/structure/B14573171.png)
![Acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzo[g][1]benzofuran-4-ol](/img/structure/B14573178.png)


![(5S)-3,5-Dimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14573188.png)
![2-(2,3-Dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14573197.png)






